REPA1 protein
Description
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Properties
CAS No. |
110540-30-2 |
|---|---|
Molecular Formula |
C12H18N2 |
Synonyms |
REPA1 protein |
Origin of Product |
United States |
Repa1 Protein Eukaryotic Replication Protein a 70 Kda Subunit
Molecular Architecture and Domain Organization of Eukaryotic REPA1
Functional Domains and Structural Motifs
The RPA70 subunit contains four domains, three of which are single-stranded DNA-binding domains (DBDs) and one is primarily involved in protein-protein interactions. cellapplications.com These domains are often characterized by oligonucleotide-binding (OB)-fold structures, a common motif in ssDNA-binding proteins. wikipedia.orgmdpi.comoup.comunmc.edu
DBD-F (RPA70N): Located at the N-terminus (amino acids 1–110 in humans), this domain is mainly involved in protein-protein interactions, including binding to the tumor suppressor p53 and stimulating DNA polymerase alpha activity. nih.govcellapplications.com
DBD-A: Situated within RPA70 (amino acids 181–290 in humans), it is one of the high-affinity ssDNA-binding domains. cellapplications.comoup.com
DBD-B: Also located in RPA70 (amino acids 301–422 in humans), it is another high-affinity ssDNA-binding domain, working in tandem with DBD-A. cellapplications.comoup.com
DBD-C: Found in the C-terminal region of RPA70 (amino acids 436–616 in humans), this domain contains a conserved Cys4-type zinc-binding motif that provides structural stability and enhances DNA-binding activity. nih.govcellapplications.comoup.com This region has been implicated in binding to damaged DNA. cellapplications.com
The arrangement of these domains and the flexible linkers between them allow RPA70 to engage with ssDNA and interact with a variety of proteins involved in DNA metabolism. wikipedia.orgoup.com
Conformational Dynamics and Ligand Binding States
RPA's interaction with ssDNA is a dynamic process involving significant conformational changes. cellapplications.comoup.com RPA can adopt different binding modes depending on the length and structure of the ssDNA ligand. nih.gov Studies using techniques like small-angle X-ray scattering have suggested different compaction states of RPA when bound to ssDNA of varying lengths. nih.gov
RPA binds ssDNA with a specific polarity, with DBD-A typically positioned toward the 5′ end of the ssDNA. nih.gov The binding process is thought to involve a multi-step pathway. Initially, RPA can bind to shorter stretches of ssDNA (e.g., 8-10 nucleotides) in a less stable manner, potentially involving DBD-A and DBD-B. cellapplications.comoup.com With longer ssDNA segments (e.g., 30 nucleotides), RPA can engage all four of its primary ssDNA-binding domains (DBD-A, B, C, and D from the RPA32 subunit) to achieve high affinity and low sequence specificity. oup.comnih.gov
The plasticity of RPA's binding allows it to accommodate structured ssDNA differently than minimal ssDNA. nih.gov Aromatic residues within the DBDs, particularly in DBD-C, play differential roles in accommodating structured ligands. nih.gov The ability of RPA to adopt various conformations and binding modes is critical for its diverse functions in the cell, enabling dynamic recognition of different ssDNA structures encountered throughout the genome. oup.comnih.gov
REPA1 in DNA Replication Processes
REPA1, as part of the RPA heterotrimer, plays an essential and central role in eukaryotic DNA replication. nih.govnih.gov It is required for multiple stages of the replication process. cellapplications.com
Initiation of DNA Replication
RPA is crucial for the initiation of DNA replication. cellapplications.comnih.gov In systems like SV40 DNA replication, RPA is one of the essential factors, working in concert with proteins such as SV40 large T-antigen, polymerase α/primase (pol α), and topoisomerase I. nih.gov The T-antigen unwinds the double-stranded DNA at the origin of replication, and RPA is required to stabilize the resulting single-stranded DNA. nih.gov Along with T-antigen, RPA recruits pol α to establish a replication fork. nih.gov RPA also acts as an auxiliary factor for pol α, stimulating its synthesis and increasing processivity during initiation. nih.gov
Research on bacterial systems, such as the RepFIC replicon, also highlights the role of a RepA1 protein in replication initiation at a specific site. researchgate.netnih.gov This bacterial this compound, while distinct from eukaryotic RPA70, demonstrates a function in initiating replication, sometimes involving transcription as an integral component where the transcript may act as a primer. nih.gov
Replication Fork Progression and Stability
During DNA replication, RPA binds to the single-stranded DNA generated at the replication fork, preventing it from reannealing or forming secondary structures and protecting it from nucleolytic attack. wikipedia.orgciccialab.comembopress.org This keeps the DNA unwound and accessible for the DNA polymerase to synthesize new strands. wikipedia.org
RPA is a critical regulator of replication fork stability. ciccialab.com When replication forks encounter impediments or DNA lesions, they can stall, leading to the accumulation of extensive ssDNA regions. ciccialab.complos.org RPA binds and stabilizes these regions. ciccialab.com RPA-coated ssDNA is a crucial platform for activating the ATR kinase, a master regulator of the DNA damage response. ciccialab.comembopress.orgplos.org ATR phosphorylates various downstream targets, including RPA itself, to activate checkpoints, limit excess origin firing, stabilize forks, and facilitate the completion of replication. embopress.orgplos.org
RPA also interacts with and recruits proteins involved in replication fork remodeling and restart, such as SMARCAL1. ciccialab.comembopress.orgplos.org This association is critical for SMARCAL1's functions in fork reversal and restart during replication stress. plos.org The ubiquitylation of SMARCAL1, mediated by the E3 ligase RFWD3, can regulate its association with RPA-coated ssDNA, thereby modulating fork remodeling and protecting forks from excessive cleavage. plos.orgnih.gov
Data on RPA's role in replication fork stability includes findings on its interaction with SMARCAL1 and the effects of SMARCAL1 ubiquitylation. A study showed that SMARCAL1 ubiquitylation by RFWD3 disengages it from RPA, regulating its function at replication forks. plos.orgnih.gov This process protects stalled forks from cleavage by nucleases like MUS81. plos.org
Role in Alternative Replication Mechanisms
While canonical RPA is essential for typical chromosomal DNA replication, alternative forms or mechanisms involving RPA subunits have been explored. An alternative RPA complex (aRPA) containing RPA4 (a homolog of RPA2) instead of canonical RPA2 has been identified in primates. mdpi.comuiowa.edu This aRPA complex can bind ssDNA and has some biochemical activities similar to canonical RPA, such as stimulating DNA polymerase δ. mdpi.comuiowa.edu However, aRPA has weaker interactions with DNA polymerase α and is unable to support DNA synthesis during the initiation and elongation phases of SV40 DNA replication or S-phase progression in human cells. mdpi.comnih.govuiowa.edu This suggests that while aRPA can bind ssDNA, it may not fully support the replication mechanisms dependent on canonical RPA-polymerase interactions. nih.govuiowa.edu
Studies on bacterial plasmids, such as those with the IncFII replicon, have also described a this compound involved in replication initiation. researchgate.netuv.es This plasmid-encoded this compound is distinct from eukaryotic RPA but highlights how initiator proteins, sometimes referred to as RepA1, function in alternative replication systems like plasmid replication. researchgate.netnih.govuv.es The this compound in the RepFIC replicon is absolutely required for replication initiation and can also be involved in an inhibitory process affecting plasmid replication. researchgate.net
Table 1: Key Functional Domains of Eukaryotic RPA70 (REPA1)
| Domain | Location (Human RPA70) | Primary Function(s) | Structural Motif (if applicable) |
| DBD-F | N-terminus (1-110) | Protein-protein interactions (e.g., p53), Pol α stimulation | - |
| DBD-A | (181-290) | High-affinity ssDNA binding | OB-fold |
| DBD-B | (301-422) | High-affinity ssDNA binding | OB-fold |
| DBD-C | C-terminus (436-616) | ssDNA binding, structural stability, damaged DNA binding | OB-fold, Zinc-binding motif |
Table 2: RPA's Role in Replication Fork Stability - Research Findings
| Research Area | Key Finding(s) | Citation(s) |
| ssDNA Stabilization | RPA binds and stabilizes extensive ssDNA regions at stalled replication forks. | ciccialab.comembopress.org |
| ATR Activation | RPA-coated ssDNA serves as a platform for activating the ATR kinase, initiating the DNA damage response. | ciccialab.comembopress.orgplos.org |
| SMARCAL1 Recruitment | RPA interacts with and recruits the fork remodeler SMARCAL1 to stalled forks. | ciccialab.complos.org |
| SMARCAL1 Regulation | RFWD3-mediated ubiquitylation of SMARCAL1 disengages it from RPA, regulating fork remodeling and preventing cleavage. | plos.orgnih.gov |
REPA1 in DNA Repair Pathways
REPA1, as part of the RPA complex, is indispensable for the efficient functioning of several major DNA repair pathways. nih.govcellsignal.comencyclopedia.pub Its role typically involves binding to ssDNA regions that arise during the repair process, protecting them from degradation, preventing secondary structure formation, and serving as a platform for the recruitment of other repair proteins. nih.govwikipedia.orgnumberanalytics.comnih.gov
Homologous Recombination Mediated DNA Repair
Homologous Recombination (HR) is a crucial pathway for repairing DNA double-strand breaks (DSBs) and stalled replication forks. wikipedia.orgnih.gov During HR, DSBs are resected to generate 3' ssDNA overhangs, which are then bound and coated by RPA. wikipedia.orgnih.govuiowa.edu This RPA-ssDNA filament is a key intermediate. REPA1, through its ssDNA binding domains, is central to forming and stabilizing this filament. cellapplications.comwikipedia.orgembopress.org Subsequently, RPA is displaced by the recombinase RAD51, a process facilitated by recombination mediators like RAD52 and BRCA2, to allow RAD51 to form a nucleoprotein filament essential for strand invasion and homologous pairing. wikipedia.orgencyclopedia.pubnih.govuiowa.edureactome.org Studies have shown that SUMOylation of RPA70 can facilitate the recruitment of RAD51 to DNA damage foci, highlighting a regulatory mechanism for REPA1 in HR. nih.gov
Research findings indicate the importance of RPA70 SUMOylation for efficient HR. For instance, cell lines expressing a SUMOylation-deficient RPA70 mutant exhibit defects in HR and increased sensitivity to replication stress-inducing agents like camptothecin. nih.gov
Nucleotide Excision Repair Mechanisms
Nucleotide Excision Repair (NER) is the primary pathway for removing bulky DNA lesions, such as those induced by UV light. nih.govnumberanalytics.compnas.orgbiorxiv.org RPA is required for NER, where it is believed to play a role in DNA damage recognition and in recruiting and positioning endonucleases for the incision reactions. nih.govnumberanalytics.com RPA binds to the ssDNA generated after the damaged strand is unwound, stabilizing the repair bubble and providing a substrate for downstream NER factors. wikipedia.orgnumberanalytics.com REPA1 interacts with key NER proteins, including XPA and XPG, which are essential for the incision steps. nih.govuniprot.orgabcam.compnas.orgbiorxiv.org These interactions, particularly through the N-terminal domain of RPA70 (RPA70N), help organize the pre-incision complex. pnas.orgbiorxiv.orgnih.gov
Studies investigating the binding kinetics of RPA during NER have shown that RPA is highly dynamic at ssDNA during distinct steps of the process. nih.gov Interactions between XPA and different domains of RPA, including RPA70AB, are critical for NER activity. pnas.orgbiorxiv.org
Base Excision Repair Pathways
Base Excision Repair (BER) is responsible for removing damaged or modified bases. nih.govcellsignal.comencyclopedia.pub While BER primarily involves short patches of DNA synthesis, RPA has also been implicated in this pathway, particularly in the long-patch BER subpathway where ssDNA gaps are generated. nih.govuniprot.orgabcam.com REPA1 is thought to play a role in BER, possibly through interactions with proteins like Uracil-DNA Glycosylase (UNG). uniprot.orgabcam.comatlasgeneticsoncology.org RPA's ssDNA binding activity can enhance the kinetics of enzymes involved in BER on ssDNA and across DNA junctions. atlasgeneticsoncology.org
Mismatch Repair System Interplay
Research has demonstrated that RPA binds to the DNA substrate in MMR before the arrival of initiation factors like MutSα and MutLα, and remains bound throughout the repair process. aacrjournals.org The interaction is dependent on the presence of a nick or gap in the DNA. aacrjournals.org
REPA1 in DNA Damage Response Signaling
Beyond its direct involvement in DNA repair, REPA1, as part of the RPA complex, plays a critical role in initiating and coordinating the cellular DNA damage response (DDR). nih.govcellsignal.comwikipedia.orguniprot.orgabcam.com The binding of RPA to ssDNA, which accumulates at sites of DNA damage or replication stress, serves as a key signal for the activation of checkpoint kinases. nih.govnih.govoup.comresearchgate.net
Recognition of DNA Lesions and Stress Signals
The accumulation of RPA-coated ssDNA is a crucial event in the recognition of DNA lesions and replication stress. nih.govnih.govoup.comresearchgate.net This RPA-ssDNA complex acts as a platform for the recruitment of apical checkpoint kinases, most notably the ATR-ATRIP complex. nih.govcellsignal.comuniprot.orgabcam.comnih.govoup.com REPA1's N-terminal domain (RPA70N) is a major protein-protein interaction hub and is responsible for recruiting ATRIP to DNA damage sites, thereby activating the ATR kinase, a master regulator of the DDR. uniprot.orgabcam.comnih.govnih.govelifesciences.org This recruitment is mediated by the binding of ATRIP to RPA70N. nih.govnih.govelifesciences.orgbiorxiv.org
REPA1 also interacts with other proteins involved in the DDR and replication fork stability, such as the MRN complex (MRE11-RAD50-NBS1) and the 9-1-1 complex (RAD9-HUS1-RAD1). nih.govelifesciences.org These interactions, often mediated by RPA70N, are important for protecting replication forks and initiating checkpoint signaling. nih.govelifesciences.org Phosphorylation of RPA subunits, including RPA70, in response to DNA damage by kinases like ATM, ATR, and DNA-PK, further modulates its interactions and functions in the DDR. nih.govcellsignal.comresearchgate.netbiorxiv.org
Recent research highlights the intricate interactions between RPA70N and various DDR proteins. Crystal structures have revealed that RPA70N employs multiple modes to bind its partners, contributing to the recruitment of a diverse group of proteins to DNA damage sites. nih.govbiorxiv.org
Here is a summary of some key protein interactions involving RPA70 in DNA repair and damage response:
| Interacting Protein | DNA Repair Pathway/Process Involved | RPA70 Interaction Domain | Effect of Interaction | Source |
| RAD51 | Homologous Recombination | Not specified in source | Facilitates recruitment to DNA damage foci (via SUMOylation) | nih.gov |
| RAD52 | Homologous Recombination | Residues 169-326 | Required for HR and ssDNA handoff to RAD51 | uniprot.orgabcam.comencyclopedia.pub |
| XPA | Nucleotide Excision Repair | RPA70AB domains | Required for recruitment and NER activity | nih.govuniprot.orgabcam.compnas.orgbiorxiv.org |
| XPG | Nucleotide Excision Repair | Not specified in source | Recruited to damage sites; required for NER | nih.govuniprot.orgabcam.com |
| UNG | Base Excision Repair | Not specified in source | Probable interaction | uniprot.orgabcam.com |
| ATRIP | DNA Damage Response Signaling | RPA70N | Recruits ATR-ATRIP complex; activates ATR kinase | uniprot.orgabcam.comnih.govnih.govelifesciences.org |
| RAD9 | DNA Damage Response Signaling | RPA70N (basic cleft) | Binds; important for RAD9 localization and ATR signaling | nih.govelifesciences.org |
| MRE11 | DNA Damage Response Signaling | RPA70N | Interacts; part of MRN complex | nih.govelifesciences.org |
| SMARCAL1/HARP | Replication Fork Restart | Not specified in source | Recruited to sites of DNA damage | uniprot.orgabcam.com |
| BLM | Homologous Recombination/DDR | RPA70N | Interacts; stimulates helicase activity | nih.govelifesciences.org |
| DNA2 | Homologous Recombination/DDR | RPA70N | Interacts; enhances nuclease activity | nih.govelifesciences.org |
| Post-Translational Modification (PTM) | RPA Subunit Primarily Affected | Stimulus/Context | Effect on RPA Function | Source |
| Phosphorylation | RPA32 (major), RPA70 | DNA damage, replication stress, cell cycle | Modulates protein interactions, alters DNA binding affinity, involved in checkpoint activation | nih.govcellsignal.comencyclopedia.pubresearchgate.netbiorxiv.org |
| SUMOylation | RPA70 | Replication stress (e.g., CPT) | Facilitates RAD51 recruitment for HR | nih.gov |
The phosphorylation of RPA70 at specific residues, such as Thr-191, has been shown to be crucial for priming hyperphosphorylation of RPA32 in response to DNA damage and is involved in cell cycle progression. biorxiv.org
Activation of Checkpoint Kinases and Downstream Effectors
RPA, particularly through its RPA1 subunit, plays a crucial role in initiating and activating DNA damage checkpoints. uniprot.orggenecards.orgnih.gov Upon encountering ssDNA regions that form during DNA replication stress or DNA damage, RPA binds to these sites, serving as a platform for the recruitment of key checkpoint proteins. nih.govnih.govresearchgate.net A central interaction involves the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA. uniprot.orgnih.govbiorxiv.orggenecards.orgnih.govresearchgate.netnih.gov ATR (Ataxia-Telangiectasia and Rad3-related protein) is a master regulator of the DNA damage response, and its activation is critical for triggering cell cycle arrest and facilitating DNA repair. uniprot.orgnih.govnih.govnih.gov
The N-terminal OB-fold domain of RPA70 (RPA70N) is a key interaction surface for several checkpoint proteins, including ATRIP and RAD9. biorxiv.orgnih.govbiorxiv.org The binding of ATRIP to RPA70N is essential for localizing the ATR-ATRIP complex to sites of DNA damage or stalled replication forks, thereby initiating ATR signaling. nih.govbiorxiv.orgnih.gov In addition to ATRIP, RPA70N also interacts with RAD9, a component of the 9-1-1 checkpoint clamp (composed of RAD9-HUS1-RAD1). biorxiv.orgnih.govbiorxiv.org The recruitment of the 9-1-1 complex to the 5' end of ssDNA/dsDNA junctions, often facilitated by RPA, further contributes to the activation of ATR. plos.orgnih.gov
Activated ATR phosphorylates numerous downstream targets, including the effector kinase CHK1 (Checkpoint Kinase 1). nih.govnih.govoup.com CHK1 phosphorylation is a critical step in transmitting the checkpoint signal, leading to cell cycle arrest and providing time for DNA repair mechanisms to act. nih.govnih.govoup.com While RPA is widely accepted as essential for recruiting the ATR-ATRIP complex, some studies suggest that ATR activation can occur through RPA-independent pathways under certain conditions. nih.govresearchgate.netnih.gov
RPA also interacts with ATM (Ataxia-Telangiectasia Mutated), another apical checkpoint kinase primarily activated by DNA double-strand breaks (DSBs). researchgate.netnih.govmdpi.com RPA's role in DSB repair, particularly in DNA end resection which generates ssDNA, contributes to ATM activation and downstream signaling, including the phosphorylation of CHK2 (Checkpoint Kinase 2). mdpi.comnih.gov
Coordination of DNA Repair and Cell Cycle Progression
RPA's central role in binding ssDNA positions it as a critical coordinator of DNA repair pathways and cell cycle progression. uniprot.orgnih.govnih.gov By stabilizing ssDNA intermediates, RPA prevents their degradation and secondary structure formation, which is essential for the efficient operation of various repair mechanisms. uniprot.orgnih.govbiorxiv.org
RPA is involved in multiple DNA repair pathways, including:
Nucleotide Excision Repair (NER): RPA is required for NER and interacts with NER proteins like XPA and XPG, facilitating the recognition of DNA damage and participating in the gap-filling step. uniprot.orgpnas.orguniprot.org
Base Excision Repair (BER): RPA plays a role in BER, potentially through interactions with proteins like UNG. uniprot.orguniprot.org
Homologous Recombination (HR): RPA is essential for HR, binding to ssDNA overhangs generated during DSB processing and facilitating the loading of RAD51 recombinase. uniprot.orgmdpi.comuniprot.org RPA's interaction with RAD52 is also important in alternative HR pathways. uniprot.orgmdpi.com
Alternative Lengthening of Telomeres (ALT): In cancer cells utilizing the ALT mechanism, which relies on recombination, RPA plays a role in processing and protecting telomeric ssDNA. researchgate.netunimib.itresearchgate.net
Beyond its direct involvement in repair, RPA coordinates these processes with the cell cycle through checkpoint activation. nih.govgenecards.orgnih.gov By triggering ATR and ATM signaling, RPA induces cell cycle arrest (e.g., G2/M arrest), providing crucial time for DNA repair to be completed before DNA replication or cell division proceeds. nih.govnih.govnih.govnih.gov This coordination prevents the propagation of damaged DNA, thus maintaining genomic stability. nih.govnih.govplos.org
Studies have shown that depletion of RPA1 can lead to slowed S phase progression and G2/M arrest, accompanied by spontaneous DNA damage and activation of ATM. nih.govnih.gov This highlights RPA1's importance in maintaining genomic integrity during replication and its role in triggering checkpoint responses when integrity is compromised. nih.govnih.gov
REPA1 in Telomere Biology
RPA plays significant roles in telomere maintenance, the protective caps (B75204) at the ends of chromosomes. uniprot.orguniprot.orgoup.com Telomeres consist of repetitive DNA sequences and associated proteins that prevent chromosome ends from being recognized as DNA breaks.
Telomere Maintenance Mechanisms
RPA is involved in both telomerase-dependent and telomerase-independent (ALT) mechanisms of telomere maintenance. researchgate.netresearchgate.netoup.com At telomeres, RPA binds to the single-stranded G-rich overhangs that are transiently exposed during replication. oup.comresearchgate.netashpublications.org This binding is crucial for protecting the ssDNA from degradation and preventing the formation of secondary structures like G-quadruplexes, which can impede replication and telomere maintenance. oup.comresearchgate.netashpublications.orgnih.gov
RPA has been identified as a telomerase processivity factor, working alongside the telomerase recruitment factor TPP1-POT1 to facilitate telomere elongation by telomerase. biorxiv.orgbiorxiv.org RPA's interaction with telomeric ssDNA and telomerase (specifically TERT) stimulates the ability of telomerase to synthesize multiple telomeric repeats. biorxiv.orgbiorxiv.org
In organisms or cells utilizing the ALT pathway, RPA's role in homologous recombination is particularly important for telomere lengthening. researchgate.netunimib.itresearchgate.net RPA coats the resected ssDNA at ALT telomeres, preparing it for strand invasion and subsequent DNA synthesis that extends the telomeric repeats. unimib.it
Protection of Telomeric DNA Integrity
A key function of RPA at telomeres is the protection of telomeric DNA integrity. oup.comresearchgate.net By binding to the ssDNA overhang, RPA prevents it from being recognized by DNA repair machinery that would otherwise attempt to "repair" the natural chromosome end as a break, potentially leading to chromosome fusions. oup.com
The interaction between RPA and the shelterin complex, particularly POT1 (Protection of Telomeres 1), is critical for proper telomere protection. oup.combiorxiv.org POT1 is a telomere-specific ssDNA-binding protein that competes with or replaces RPA at the telomeric overhang. oup.com This "RPA-to-POT1 switch" is important for preventing an ATR-mediated DNA damage response at telomeres, which would be detrimental to telomere maintenance. oup.combiorxiv.org
Mutations in RPA1 have been linked to telomere biology disorders characterized by pathological telomere shortening and associated clinical phenotypes. oup.comresearchgate.netashpublications.orgashpublications.org Some gain-of-function mutations in RPA1 have been shown to increase binding affinity to ssDNA and telomeric DNA, suggesting that dysregulation of RPA's interaction with telomeric DNA can impair telomere maintenance. oup.comashpublications.orgashpublications.org
Post-Translational Modifications of Eukaryotic REPA1
The activity and function of eukaryotic RPA, including the RPA1 subunit, are subject to regulation through various post-translational modifications (PTMs). These modifications can influence RPA's DNA binding affinity, protein interactions, and localization, thereby modulating its roles in DNA metabolism and checkpoint signaling. nih.govresearchgate.netresearchgate.net
Phosphorylation Events and Regulatory Kinases
Phosphorylation is a major regulatory mechanism for RPA. nih.govnih.govmdpi.comresearchgate.netoup.com While the RPA2 subunit is the primary target for phosphorylation, RPA1 also undergoes phosphorylation at specific residues. nih.govbiorxiv.orgnih.gov Phosphorylation of RPA occurs both during normal cell cycle progression and in response to DNA damage. nih.govnih.govresearchgate.netoup.com
Several kinases are known to phosphorylate RPA, including members of the PI3-kinase related kinase (PIKK) family and cyclin-dependent kinases (CDKs). nih.govnih.govmdpi.comresearchgate.netoup.comembopress.org
Key regulatory kinases and phosphorylation events involving RPA1 include:
ATR: As a central mediator of the DNA damage response, ATR phosphorylates RPA, particularly the RPA2 subunit, but also influences RPA1 function through complex interactions. nih.govoup.commdpi.com ATR-mediated phosphorylation of RPA is important for recruiting downstream proteins and activating ATR signaling. oup.com
DNA-dependent Protein Kinase (DNA-PK): DNA-PK is another PIKK that phosphorylates RPA, particularly when RPA is bound to ssDNA after DNA damage. nih.govoup.comwikigenes.org
Cyclin-Dependent Kinases (CDKs): CDKs, such as Cdk1 and Cdk2, phosphorylate RPA during the cell cycle, particularly in S and G2/M phases. nih.govnih.govbiorxiv.orgembopress.org Phosphorylation of RPA70 by Cdk1 at Thr-191 has been shown to be crucial for the G2 to M phase transition and for priming hyperphosphorylation of RPA32 in response to DNA damage. biorxiv.orgbiorxiv.org
Aurora B: Phosphorylation of the S384 residue in RPA70 by Aurora B has been reported to be critical for modulating Aurora B activity through a positive feedback mechanism. biorxiv.org
Phosphorylation can induce conformational changes in the RPA complex, affecting its interaction with ssDNA and other proteins. nih.govnih.gov For instance, hyperphosphorylation of RPA2 can influence the interaction between RPA and the negatively charged ssDNA, potentially affecting RPA dissociation. nih.gov Phosphorylation of RPA1's N-terminal domain has been shown to affect its interaction with checkpoint proteins. nih.govnih.gov
Besides phosphorylation, RPA undergoes other PTMs, including ubiquitination and SUMOylation, which also regulate its function in DNA repair and other processes. nih.govgenecards.orguniprot.orgresearchgate.net DNA damage-induced polyubiquitination of RPA1 by PRPF19 can mediate ATRIP recruitment and ATR activation. genecards.orguniprot.org Ubiquitination by RFWD3 at stalled replication forks promotes RPA removal to facilitate homologous recombination. genecards.orguniprot.org SUMOylation of RPA1 can enhance its interaction with RAD51 and promote HR. nih.gov
The interplay of these various PTMs creates a complex regulatory network that fine-tunes RPA's diverse functions in DNA metabolism and the cellular response to genomic stress. nih.govresearchgate.netbiorxiv.orgbiorxiv.org
Table: Compound/Protein Identifiers
| Name | Identifier Type | Identifier | Notes |
| UniProtKB Accession | P27694 (for human RPA1) | Proteins do not typically have a single PubChem CID like small molecules. | |
| NCBI Gene ID | 6117 (for human RPA1) | ||
| ATR | UniProtKB Accession | Q13586 (for human ATR) | |
| ATRIP | UniProtKB Accession | Q8WGL7 (for human ATRIP) | |
| ATM | UniProtKB Accession | Q13315 (for human ATM) | |
| CHK1 | UniProtKB Accession | Q14209 (for human CHK1) | |
| CHK2 | UniProtKB Accession | Q9NRB7 (for human CHK2) | |
| RAD9 | UniProtKB Accession | Q99638 (for human RAD9A) | Component of 9-1-1 complex |
| HUS1 | UniProtKB Accession | Q99633 (for human HUS1) | Component of 9-1-1 complex |
| RAD1 | UniProtKB Accession | O60671 (for human RAD1) | Component of 9-1-1 complex |
| RAD51 | UniProtKB Accession | Q06609 (for human RAD51) | |
| RAD52 | UniProtKB Accession | P43351 (for human RAD52) | |
| XPA | UniProtKB Accession | P23025 (for human XPA) | Involved in NER |
| XPG | UniProtKB Accession | P28763 (for human ERCC5) | Involved in NER |
| UNG | UniProtKB Accession | P13000 (for human UNG1/UNG2) | Involved in BER |
| POT1 | UniProtKB Accession | Q9NWT3 (for human POT1) | Component of Shelterin complex |
| TERT | UniProtKB Accession | O75352 (for human TERT) | Catalytic subunit of Telomerase |
| Cdk1 | UniProtKB Accession | P06493 (for human CDK1) | Cyclin-dependent kinase |
| Cdk2 | UniProtKB Accession | P24941 (for human CDK2) | Cyclin-dependent kinase |
| Aurora B | UniProtKB Accession | Q96GD4 (for human AURKB) | Serine/threonine kinase |
| DNA-PK | UniProtKB Accession | P78527 (for human PRKDC) | DNA-dependent protein kinase catalytic subunit |
| PRPF19 | UniProtKB Accession | Q9UMS4 (for human PRPF19) | E3 ubiquitin-protein ligase complex component |
| RFWD3 | UniProtKB Accession | Q96PM5 (for human RFWD3) | E3 ubiquitin-protein ligase |
| SUMO | UniProtKB Accession | P63165 (for human SUMO1), P61056 (SUMO2), P55854 (SUMO3) | Small Ubiquitin-like Modifier |
Ubiquitination and Proteasomal Degradation Pathways
RPA is subject to ubiquitination, a post-translational modification that can influence its function and fate. DNA damage-induced 'Lys-63'-linked polyubiquitination of RPA, mediated by the PRPF19 complex, is involved in recruiting ATRIP to the RPA complex at DNA damage sites, leading to ATR activation genecards.org. Additionally, RPA is ubiquitinated by RFWD3 at stalled replication forks in response to DNA damage genecards.org. This ubiquitination by RFWD3 does not result in proteasomal degradation but instead promotes the removal of the RPA complex from stalled replication forks, thereby facilitating homologous recombination genecards.org.
Other Covalent Modifications and Functional Impact
Beyond ubiquitination, REPA1 undergoes other covalent modifications that impact its function. Phosphorylation is a key modification, particularly on the RPA32 subunit, mediated by checkpoint kinases such as ATM, ATR, and DNA-PK in response to DNA damage or replication stress cellsignal.cnmybiosource.com. While RPA70 itself is not the primary target for these phosphorylation events, hyperphosphorylation of RPA32 can alter RPA-DNA and RPA-protein interactions, including those involving RPA70 cellsignal.cnmybiosource.combiorxiv.org. For instance, hyperphosphorylated RPA32 has been shown to disrupt interactions between RPA and proteins like p53 and the MRN complex biorxiv.org. Studies suggest that controlling access to RPA70N through RPA32 phosphorylation by ATR after DNA damage might regulate cell cycle progression without impairing DNA repair biorxiv.org.
Acetylation is another significant modification of RPA70. Multiple acetyltransferases can acetylate RPA70, and the impact of acetylation on RPA function depends on the specific sites modified nih.gov. RPA70 acetylation is increased following UV damage, which leads to stalled replication forks and ssDNA gap accumulation nih.gov. While some studies suggested that acetylation might decrease ssDNA binding, others have shown that p300-mediated acetylation of RPA1 can increase its binding affinity to ssDNA, particularly on shorter oligonucleotides nih.govbiorxiv.org. Proper acetylation and deacetylation of RPA are crucial for high-fidelity DNA replication and repair, influencing ssDNA binding ability and subsequent recruitment of repair factors like RAD51 nih.gov.
RPA1 is also known to undergo SUMOylation and crotonylation biorxiv.org. SUMOylation of RPA1 has been implicated in aiding RAD51 recruitment to DNA damage sites to facilitate homologous recombination biorxiv.org. Crotonylation of RPA1, observed in response to camptothecin-induced DNA damage, has been shown to enhance RPA's interaction with ssDNA biorxiv.org. While lysine (B10760008) mono-methylation of RPA1 has been identified, its impact on biological or cellular activity is not yet characterized biorxiv.org.
Protein-Protein Interaction Networks of Eukaryotic REPA1
RPA70 is a major hub for protein-protein interactions within the RPA complex and with numerous other proteins involved in DNA metabolism cancer-genetics.orgbiorxiv.orgelifesciences.orgnih.govresearchgate.netnih.govdundee.ac.ukebi.ac.uk. The N-terminal OB domain of RPA70 (RPA70N) is a primary protein-protein interaction element, binding to a diverse group of over 20 partner proteins biorxiv.orgelifesciences.orgnih.govresearchgate.net. These interactions are often mediated by amphipathic peptides in partner proteins that can mimic ssDNA binding to the RPA70N domain, although RPA70N also utilizes other binding modes biorxiv.orgnih.govresearchgate.net.
The protein interaction sites on RPA70 are distributed across its domains. Besides RPA70N, the RPA70A and a region spanning RPA70A and part of RPA70B (residues 168-308/327) are also involved in protein interactions researchgate.net.
Interaction with Core DNA Polymerases and Accessory Factors
REPA1 interacts with core DNA polymerases and their accessory factors, playing a role in DNA replication. RPA stimulates the activity of DNA polymerase alpha (Pol α), DNA polymerase delta (Pol δ), and DNA polymerase epsilon (Pol ε) acs.org. The interaction site for Pol α is located in the N-terminal half of RPA70 (residues 1-327), with distinct regions influencing polymerase activity (residues 1-~170) and processivity (residues ~170-327) acs.orgnih.gov. Both direct protein-protein interaction and ssDNA-binding activities of RPA are required for modulating Pol α processivity acs.orgnih.gov. RPA can act as a "fidelity clamp" for Pol α, stabilizing the polymerase/primer complex and reducing misincorporation efficiency nih.gov.
RPA also interacts with replication factor C (RFC) and proliferating cell nuclear antigen (PCNA), accessory factors crucial for DNA replication cellsignal.cnmybiosource.com. These interactions are important for the transition between DNA polymerases during replication mdpi.com.
Association with DNA Helicases and Nucleases
RPA70 associates with various DNA helicases and nucleases, influencing their activities in DNA repair and replication. RPA stimulates the helicase activity of proteins like BLM, WRN, SMARCAL1/HARP, FANCJ, and HelB uniprot.orgbiorxiv.orgelifesciences.orgnih.govmdpi.comresearchgate.net. For instance, RPA is proposed to recruit BLM and DNA2 through RPA70N, stimulating BLM helicase activity and enhancing DNA2 nuclease activity by removing DNA secondary structures biorxiv.orgelifesciences.org. The interaction between RPA and WRN, a RecQ family helicase, stimulates WRN helicase activity in a concentration-dependent manner biorxiv.orgelifesciences.org. RPA also stimulates the 5'-3' helicase activity of BRIP1/FANCJ uniprot.org.
RPA's interaction with nucleases like DNA2 is critical for processes like DNA end resection during double-strand break repair biorxiv.orgelifesciences.orgoup.com. RPA binding to ssDNA stimulates the 5' nuclease activity and inhibits the 3' nuclease activity of DNA2, regulating cleavage polarity oup.comnih.gov. The RPA70 OBN domain interacts with DNA2, helping to recruit it to RPA-coated DNA nih.gov. A second interaction between DNA2 and RPA can displace RPA from the 5' DNA end, further explaining the regulation of DNA2 cleavage polarity nih.gov.
Partnerships with DNA Damage Response Regulators
RPA70 forms crucial partnerships with numerous DNA damage response (DDR) regulators, acting as a platform for their recruitment to ssDNA and coordinating repair pathways. A prominent interaction is with ATRIP, the interacting protein of the ATR kinase, a master regulator of the DDR uniprot.orggenecards.orgmybiosource.com. RPA70N binds to the N-terminus of ATRIP, recruiting the ATR-ATRIP complex to DNA damage sites to initiate the cell cycle checkpoint genecards.orgbiorxiv.orgelifesciences.orgnih.gov.
RPA70 also mediates interactions with the MRN complex (MRE11-RAD50-NBS1) and the 9-1-1 complex (RAD9-RAD1-HUS1), which are involved in protecting replication forks and activating checkpoints during the DDR biorxiv.orgelifesciences.org. RPA70N binds to MRE11 and RAD9 biorxiv.orgelifesciences.org. The interaction with RAD9 is particularly linked to the recruitment of the 9-1-1 complex cellsignal.cn.
Other DDR proteins that interact with RPA70 include the tumor suppressor p53, RAD51, RAD52, XPA, and XPG uniprot.orggenecards.orgmybiosource.comnih.govnih.govnih.gov. RPA70N binds to the transactivation domain of p53, coordinating DNA repair with p53-dependent checkpoint control nih.gov. RPA is required for the recruitment of RAD51 and RAD52 to chromatin in response to DNA damage uniprot.orggenecards.orgmybiosource.com. RPA interacts with RAD52 through a site on RPA70 (residues 169-326) located near its DNA-binding domains A and B, as well as through RPA32 unmc.edu. This interaction increases RPA's ssDNA affinity and inhibits Rad52 self-association unmc.edu. RPA also recruits XPA and XPG, which are involved in nucleotide excision repair uniprot.orggenecards.orgmybiosource.com.
Formation of Multi-Protein Complexes (e.g., RPA Complex)
REPA1 is the largest subunit of the heterotrimeric Replication Protein A (RPA) complex, which is composed of RPA70, RPA32, and RPA14 subunits cellapplications.comorigene.comcellsignal.cnelifesciences.orgnih.gov. The formation of this stable complex is essential for RPA's function. The C-terminal domain of RPA70 is necessary and sufficient for subunit interactions and complex formation nih.gov. Trimerization is mediated by the interaction of the DBD-C domain of RPA70, the DBD-D domain of RPA32, and RPA14, forming a trimerization core cellapplications.com.
The RPA complex functions as a coordinated unit, with RPA70 providing significant ssDNA binding activity through its multiple OB domains (DBD-A, DBD-B, DBD-C) cellapplications.comcancer-genetics.orgorigene.com. The complex binds ssDNA in a multi-step process involving different binding modes (e.g., 8-10 nt, 13-14 nt, ~30 nt) that are associated with conformational changes and the engagement of different DBDs cellapplications.comorigene.com. This dynamic binding and the modular structure of the complex, with RPA70N serving as a key protein interaction domain, allow RPA to act as a central platform for recruiting and coordinating the activities of numerous proteins involved in DNA metabolism cellapplications.combiorxiv.orgelifesciences.orgnih.govnih.gov.
Beyond the canonical RPA complex, an alternative RPA complex (aRPA) containing RPA2 has been identified, which also binds ssDNA and may play a role in DNA repair, although it may not fully support chromosomal DNA replication uniprot.org. The formation and specific composition of these multi-protein complexes involving RPA70 are critical for directing RPA to specific DNA metabolic pathways and coordinating the intricate processes required for genome maintenance.
Cellular and Subcellular Localization of Eukaryotic REPA1
The cellular and subcellular localization of REPA1 (RPA1) is intrinsically linked to its functions in DNA metabolism. As a key player in processes occurring within the nucleus, REPA1 is predominantly found in this cellular compartment. proteinatlas.org Its localization is dynamic and responsive to the cell cycle and the presence of DNA damage.
The main subcellular location for RPA1 is the nucleoplasm. proteinatlas.org However, its distribution within the nucleus is not uniform and changes depending on the cellular state and specific DNA transactions occurring.
Dynamic Localization to DNA Replication Forks
During DNA replication, the DNA double helix is unwound, exposing ssDNA regions. REPA1, as part of the RPA complex, dynamically localizes to these replication forks by binding to the exposed ssDNA. uniprot.orgcreative-biomart.commdpi.com This binding is essential for stabilizing the ssDNA, preventing the formation of secondary structures that could impede replication, and protecting it from nuclease degradation. uniprot.orgcreative-biomart.comwikipedia.org
The amount of RPA1 at replication forks reflects the amount of ssDNA generated during both unperturbed replication and during replication fork stalling and restart. mdpi.com Studies using techniques like Fluorescence Recovery After Photobleaching (FRAP) have shown that ssDNA-bound RPA at stalled replication forks is highly dynamic, indicating a constant exchange of RPA molecules at these sites. mdpi.com
Recruitment to DNA Damage Sites
REPA1 plays a critical role in the cellular response to DNA damage and is rapidly recruited to sites of DNA lesions. uniprot.orgfrontiersin.orgcreative-biomart.com Upon detection of DNA damage, such as double-strand breaks (DSBs) or lesions requiring nucleotide excision repair (NER), RPA binds to the resulting ssDNA intermediates. uniprot.orgfrontiersin.orgwikipedia.org
This recruitment is facilitated by interactions with various DNA damage response proteins. For instance, the N-terminal DBD-F domain of RPA1 is known to interact with proteins like ATRIP, the binding partner of the ATR kinase, a master regulator of the DNA damage response. uniprot.orgfrontiersin.orggenecards.orgplos.org RPA's binding to ssDNA at damage sites serves as a signal to activate checkpoint pathways and recruit the necessary repair machinery, including factors involved in homologous recombination (HR), NER, and base excision repair (BER). uniprot.orgfrontiersin.orgcreative-biomart.comjensenlab.org
Compartmentalization within Nuclear Structures
Beyond its general nucleoplasmic localization and dynamic recruitment to replication forks and damage sites, REPA1 can also be found compartmentalized within specific nuclear structures. One such example is its enrichment in PML bodies in cells exhibiting alternative lengthening of telomeres (ALT). uniprot.org RPA is also known to play a role in telomere maintenance, binding to and melting telomeric G-quadruplexes at the G-rich telomeric ssDNA overhangs. uniprot.orgjensenlab.orgoup.combiorxiv.org While RPA transiently binds telomere overhangs during replication, it must be quickly replaced by the shelterin complex protein POT1 to ensure telomere protection. oup.combiorxiv.org
The compartmentalization of RPA1 within these structures likely reflects its involvement in specific DNA metabolic processes occurring in these nuclear domains.
Mechanistic Implications of REPA1 Dysregulation in Pathological States
Dysregulation of REPA1 expression or function can have significant consequences for genomic stability and contribute to various pathological states, particularly cancer. creative-biomart.comoup.complos.org Maintaining proper levels and activity of RPA is crucial for accurate DNA replication and repair. oup.com
Contributions to Genomic Instability
REPA1's central role in DNA replication and repair means that its dysregulation can directly lead to genomic instability. Both reduced and elevated levels of RPA1 have been associated with compromised genomic integrity. creative-biomart.complos.org
Reduced RPA1 levels can impair DNA damage checkpoint activation and compromise DNA repair mechanisms, increasing the likelihood of mutations and chromosomal aberrations. creative-biomart.complos.orgresearchgate.net Conversely, studies have shown that even modest overexpression of RPA1 can lead to elevated levels of genomic instability. frontiersin.orgplos.org This can manifest as increased chromosome aberrations and fusions, potentially by adversely impacting DNA double-strand break repair pathways like homologous recombination. frontiersin.orgplos.org Overexpression of RPA1 has been hypothesized to affect homologous recombination pathways, potentially leading to increased recombination events that can be destabilizing. frontiersin.orgplos.org
The balance of RPA expression and its proper function, including post-translational modifications like acetylation and ubiquitination, are critical for preventing genomic instability. oup.comgenecards.org
Molecular Mechanisms in Carcinogenesis (Oncogenic Potential)
Dysregulation of REPA1 has been implicated in the development and progression of various cancers, suggesting an oncogenic potential. creative-biomart.comoup.comcancer-genetics.orgnih.gov Studies have demonstrated that RPA1 is frequently up-regulated in several cancer types, including hepatocellular carcinoma (HCC), colorectal cancer, esophageal carcinoma, and urothelial carcinomas. cancer-genetics.orgnih.govresearchgate.net
The molecular mechanisms underlying the oncogenic potential of RPA1 are linked to its roles in promoting cell proliferation and maintaining genomic integrity, albeit sometimes in a manner that favors cancer cell survival and growth. Overexpression of RPA1 has been shown to promote tumor cell proliferation, for instance, in HCC, potentially via the CDK4/Cyclin-D pathway. cancer-genetics.orgnih.gov
While RPA's primary function is to maintain genomic stability, its elevated expression in cancer cells might contribute to their rapid proliferation and survival by supporting potentially flawed replication and repair processes. This could allow cancer cells to tolerate higher levels of replication stress and DNA damage than normal cells. researchgate.net Furthermore, RPA1's interactions with various proteins involved in cell cycle control and DNA repair pathways can be altered in cancer, contributing to uncontrolled cell division and resistance to genotoxic therapies. genecards.orgresearchgate.netcancer-genetics.orgnih.gov
The association of increased RPA1 expression with poorer prognosis and advanced tumor stages in several cancers further supports its role as a potential oncogene. cancer-genetics.orgnih.govresearchgate.net
Data Table: Key Localizations and Functions of REPA1 (RPA1)
| Localization/Context | Associated DNA Process(es) | Key Interaction Partners (Examples) | Research Finding Highlights |
| Nucleoplasm | General nuclear processes, ssDNA binding | - | Predominant nuclear localization. proteinatlas.org |
| DNA Replication Forks | DNA Replication, Replication Fork Stability & Restart | DNA Polymerases, Helicases (e.g., SMARCAL1/HARP, HELB), ETAA1, PrimPol | Stabilizes ssDNA, prevents secondary structures, recruits factors for fork restart. uniprot.orgcreative-biomart.comnih.govmdpi.com Highly dynamic exchange at stalled forks. mdpi.com |
| DNA Damage Sites | DNA Repair (HR, NER, BER, DSB repair), Checkpoint Activation | ATRIP, MRE11, RAD51, RAD52, XPA, XPG, UNG, SMARCAL1/HARP, PRPF19, RFWD3 | Recruits ATRIP to activate ATR, required for RAD51/RAD52 recruitment, involved in NER and BER. uniprot.orgfrontiersin.orgcreative-biomart.comgenecards.orgjensenlab.org Ubiquitination and sumoylation regulate function. genecards.org |
| Telomeres | Telomere Maintenance | POT1, hnRNPA1 | Binds telomeric ssDNA, melts G-quadruplexes, transiently present during replication, regulated by POT1 and hnRNPA1. uniprot.orgjensenlab.orgoup.combiorxiv.org |
| PML Bodies (in ALT cells) | Alternative Lengthening of Telomeres | - | Enriched in PML bodies in cells with ALT. uniprot.org |
Data Table: Mechanistic Implications of REPA1 (RPA1) Dysregulation
| Dysregulation Type | Consequence on Genomic Stability | Associated Pathological State(s) | Molecular Mechanisms | Research Finding Highlights |
| Reduced Expression/Function | Impaired DNA Repair, Checkpoint Activation | Genomic Instability, Cancer Evolution | Compromised ability to bind ssDNA, recruit repair factors, and activate DNA damage checkpoints. creative-biomart.complos.orgresearchgate.net | Associated with impaired DNA damage checkpoint activation. plos.org Contributes to mutagenesis. creative-biomart.com Deficiency causes DNA damage and activates ATM-dependent checkpoint. researchgate.net |
| Elevated Expression | Increased Genomic Instability | Cancer Development/Progression | Potential adverse impact on DNA repair pathways (e.g., HR), leading to chromosome aberrations and fusions. Promotes cell proliferation. frontiersin.orgplos.orgcancer-genetics.orgnih.gov | Modest overexpression associated with elevated genomic instability and sensitivity to DNA damage. plos.org Overexpression leads to disruption of HR and genome instability. frontiersin.org Promotes proliferation via CDK4/Cyclin-D pathway in HCC. cancer-genetics.orgnih.gov |
Role in Replication Stress Response in Disease Etiology
Replication stress (RS) occurs when the progression of replication forks is impeded by various obstacles, such as DNA damage, unusual DNA structures, or depletion of nucleotide pools. mdpi.comresearchgate.netnih.govwikipedia.org This impedance leads to stalled replication forks and the accumulation of stretches of ssDNA. mdpi.comnih.govnih.govbiorxiv.org The RPA complex is crucial in recognizing and binding to these exposed ssDNA regions. mdpi.comnih.govnih.govbiorxiv.org
Upon binding to ssDNA at stalled replication forks, RPA acts as a platform for the recruitment and activation of key components of the DNA damage response machinery, most notably the Ataxia-Telangiectasia and Rad3-related (ATR) kinase via its partner protein ATRIP. uniprot.orgnih.govresearchgate.netnih.govnih.govbiorxiv.orgoup.comtandfonline.comnih.gov This RPA-mediated recruitment and activation of the ATR-ATRIP complex is a central event in initiating the replication stress response and activating downstream signaling pathways. nih.govresearchgate.netnih.govnih.gov Activation of ATR leads to cell cycle arrest, allowing time for repair, and also plays a role in stabilizing stalled forks and promoting their restart. nih.gov
RPA's interaction with various DNA repair factors is also critical for resolving replication stress. It is involved in recruiting proteins like RAD51 and RAD52 for DNA double-strand break repair, XPA and XPG for nucleotide excision repair, and UNG for base excision repair. uniprot.org RPA also recruits SMARCAL1/HARP, a helicase involved in replication fork restart. uniprot.org Furthermore, RPA interacts with the MRN complex (MRE11-RAD50-NBS1), which is important for processing stalled or collapsed replication forks and promoting restart. acs.org Phosphorylation of RPA subunits, particularly RPA2, by checkpoint kinases like ATM, ATR, and DNA-PK, modulates RPA's interactions and functions during the DNA damage and replication stress response. nih.govresearchgate.netacs.org
Defects or dysregulation in the RPA complex or the pathways it is involved in can lead to persistent replication stress and genomic instability, which are significant contributors to the etiology of various diseases, including cancer. nih.govresearchgate.netmdpi.comnih.gov For instance, high levels of RPA expression have been observed in certain cancers, such as glioblastoma, and have been associated with a poorer prognosis and increased radio-resistance. mdpi.com Studies have shown that depletion or inhibition of RPA can impair the survival and self-renewal of glioblastoma cancer stem-like cells and sensitize them to radiation. mdpi.com RPA deficiency can also activate the Fanconi anemia pathway in an ATR-dependent manner, suggesting a role in maintaining genome stability under replication stress. tandfonline.com
Association with Telomere-Related Disorders
Beyond its crucial roles in DNA replication and repair throughout the genome, RPA also plays a significant role in the maintenance of telomeres, the protective structures at the ends of chromosomes. uniprot.orgoup.comashpublications.orgnih.govbiorxiv.orgpnas.orgabcepta.comresearchgate.netembopress.org Telomere maintenance is essential for preventing chromosome end fusion and maintaining genome integrity.
RPA has been shown to bind to telomeric regions, particularly the single-stranded G-rich overhang. nih.govresearchgate.net At telomeres, RPA interacts with telomerase, the enzyme responsible for extending telomeric DNA. biorxiv.orgpnas.orgresearchgate.net Recent research indicates that RPA functions as a novel telomerase processivity factor, working alongside other telomeric proteins like TPP1-POT1 to stimulate telomere elongation. biorxiv.orgresearchgate.net This RPA-mediated stimulation of telomerase appears to be indispensable for efficient telomere elongation. biorxiv.org
There is also a complex interplay and potential antagonism between RPA and the shelterin protein POT1 (Protection of Telomere 1) at telomeres. nih.govresearchgate.net While RPA binds ssDNA non-specifically, POT1 specifically recognizes telomeric TTAGGG repeats. nih.gov Loss of POT1 can lead to aberrant accumulation of RPA at telomeres and activation of the ATR-mediated checkpoint response, suggesting that POT1 normally antagonizes RPA binding to telomeric ssDNA. nih.gov RPA also plays a role in preventing the formation of secondary structures like G-quadruplexes (G4s) at telomeres, which can impede replication and telomere maintenance. researchgate.netembopress.org
Mutations in the RPA1 gene, encoding the RPA70 subunit, have been directly linked to telomere-related disorders, also known as telomeropathies or short telomere syndromes. uniprot.orgashpublications.orgpnas.orgresearchgate.netnih.govsemanticscholar.org These are a group of genetic disorders characterized by abnormally short telomeres and a range of clinical manifestations. nih.govsemanticscholar.org
Repa1 Protein Bacterial Plasmid Replication Initiation Protein
Mechanism of Plasmid Replication Initiation by RepA1
The initiation of bacterial plasmid replication is a tightly controlled process, with the RepA1 protein serving as a key initiator. Its function involves a series of specific interactions with the plasmid DNA and host cellular machinery to ensure accurate and timely duplication of the plasmid.
Recognition and Binding to Plasmid Origin of Replication (oriV)
A fundamental step in RepA1-mediated plasmid replication initiation is the specific recognition and binding of the protein to the plasmid's origin of replication (oriV). This region is a cis-acting DNA sequence essential for replication. Studies on plasmids like RepFIC and pPS10 have shown that RepA1 interacts with specific DNA sequences within or near the oriV. For instance, in RepFIC, the replication initiation site, referred to as ssr, is situated at the junction of the repA1 structural gene and the minimal origin of replication, located immediately downstream of repA1 nih.gov. RepA1's involvement in initiating replication at this start site has been indicated nih.gov. On plasmid pPS10, RepA (a protein with a putative helix-turn-helix (HTH) motif) monomers bind to four direct repeats (iterons) within the oriV to initiate replication rnainter.org. The binding of RepA1 to the oriV region can lead to the formation of specific protein-DNA complexes oup.comnpchem.co.th. Research involving in vivo methylation protection footprinting on the RepFIC origin region revealed a protected area approximately 200 bp long, exhibiting a periodicity of protected and hypersensitive sites, suggesting that RepA1 induces a topological change in the plasmid DNA nih.govnih.gov. The binding of RepA to oriV DNA has been shown to occur at several sites containing inverted repeat sequences in some plasmids like pAD1 nih.gov.
Role in DNA Unwinding and Replisome Assembly
Following its binding to the oriV, RepA1 facilitates the unwinding of the DNA duplex and the subsequent assembly of the replisome, the complex molecular machine responsible for DNA synthesis. While the precise mechanisms can vary between different plasmids, the general principle involves RepA1 preparing the DNA for the host replication machinery. In some theta replication systems, initiator proteins like RepA cooperatively bind to iterons, leading to DNA unwinding at an AT-rich DNA Unwinding Element (DUE) rnceus.com. This unwinding generates single-stranded DNA (ssDNA), which is then bound by single-stranded binding protein (SSB) rnceus.com. The initiator protein can then recruit the host's replicative helicase, such as DnaB, to the origin, a crucial step in replisome assembly rnceus.comnih.gov. While direct experimental evidence detailing RepA1's specific interaction with host helicases or its direct role in unwinding the DUE for all RepA1-dependent plasmids is not universally described in the provided texts, the general model of theta replication initiated by proteins like RepA involves these steps rnceus.com. Host factors like DnaA can also play a role in stabilizing the open complex and assisting in the recruitment of DnaBC rnceus.comnih.gov.
Functional Interaction with Host Factors
Successful plasmid replication is highly dependent on the interaction of plasmid-encoded proteins like RepA1 with various host cellular factors. These interactions are essential for coordinating plasmid replication with the host cell cycle and utilizing the host's replication machinery. Host factors such as RNase H have been shown to participate in the processing of the RepA1 messenger RNA to act as a primer for replication in the RepFIC replicon nih.govnih.govnih.gov. This suggests a dual role for the transcript as both mRNA for RepA1 and a primer for DNA synthesis nih.govnih.gov. Other host proteins involved in chromosomal DNA replication, such as DnaA, DnaB helicase, and DnaC, are also generally required for the initiation of theta-mode replication in plasmids initiated by proteins like RepA rnceus.comnih.gov. The interaction between the initiator protein and host factors like DnaA can influence the formation and stability of the replication initiation complex rnceus.comnih.gov. Additionally, proteins like Lon protease have been mentioned in the context of R1 plasmid replication control, potentially affecting the stability or removal of proteins involved in replication nih.gov. Nucleoid-associated proteins (NAPs) such as IHF (Integration Host Factor) and FIS can also influence plasmid replication by binding to sites near the origin and bending DNA, potentially affecting the interaction of initiator proteins with the DNA npchem.co.thmetu.edu.trrcsb.org.
Negative Regulation of Plasmid Replication by RepA1
In addition to its role in initiating replication, the this compound is also involved in the negative regulation of plasmid replication. This inhibitory function is critical for controlling the plasmid copy number within the host cell, preventing excessive plasmid accumulation that could be detrimental to the bacterium.
Inhibitory Binding Sites and Mechanisms
RepA1 has been shown to exhibit an inhibitory function on plasmid replication, often at elevated concentrations nih.govnih.govprotocols.io. This inhibition is mediated through the interaction of RepA1 with specific inhibitory binding sites on the plasmid genome nih.govnih.govnih.gov. In the RepFIC replicon, putative anchor sites for this inhibitory function have been identified within the replicon sequence nih.gov. Analysis of plasmid derivatives inhibited by RepA1 revealed two areas of the RepFIC genome that interact with RepA1 in the inhibition reaction, one of which is located in the origin region nih.govnih.gov.
The mechanisms of inhibition can involve RepA1 interfering with the initiation process itself nih.gov. While the exact molecular mechanisms can vary, it is suggested that the inhibitory binding of RepA1 occurs at elevated protein concentrations nih.gov. In some plasmid systems, initiator proteins can repress their own synthesis by binding to operator sites in the promoter region of their gene, a form of autoregulation that contributes to negative control rnainter.orgresearchgate.net. For instance, RepA dimers of plasmid pPS10 bind to an inverted repeat overlapping the repA promoter, repressing repA expression rnainter.org. This autoregulation contributes to maintaining appropriate levels of the initiator protein.
Impact on Plasmid Copy Number Control
The negative regulatory role of RepA1 is fundamental to the control of plasmid copy number within a bacterial cell. Plasmid copy number is the average number of plasmid molecules per host chromosome. Maintaining a stable and appropriate copy number is crucial for both the plasmid's persistence and the host cell's viability.
The inhibitory activity of RepA1, often coupled with autoregulation and the action of other regulatory elements like antisense RNAs and repressor proteins, forms a negative feedback loop that controls the frequency of replication initiation researchgate.net. As the number of plasmid copies increases, the concentration of RepA1 and other regulatory molecules (like CopA RNA and CopB protein in R1) also increases. This elevated concentration of negative regulators leads to increased inhibition of replication initiation and/or reduced synthesis of the RepA1 initiator protein, thereby limiting further increases in plasmid copy number researchgate.netuni-goettingen.denih.gov. Conversely, if the plasmid copy number drops, the concentration of these inhibitors decreases, leading to derepression of repA1 expression and/or reduced inhibition of initiation, allowing the replication rate to increase until the normal copy number is restored uni-goettingen.denih.gov.
Transcriptional Regulation of the RepA1 Gene
The expression of the repA1 gene is tightly controlled at the transcriptional level through the action of specific promoters and regulatory proteins.
Identification of RepA1 Promoters and Regulatory Elements
In IncFII plasmids like NR1, transcription of the repA1 gene originates from two distinct promoters located within the plasmid's replication control region. An upstream promoter is responsible for initiating a constitutive, low level of transcription. asm.orgnih.govnih.gov This results in the production of a longer transcript, sometimes referred to as RNA-CX or originating from the pcopB promoter in R1. asm.orgpsu.edu Downstream of this lies a second promoter, often associated with RNA-A or the prepA promoter in R1, which is subject to regulation. asm.orgnih.govnih.govpsu.edu These promoters, along with associated operator sequences, constitute key regulatory elements governing repA1 transcription.
Regulation by Trans-Acting Repressor Proteins (e.g., RepA2, RNA-E)
Transcription from the regulated downstream promoter (RNA-A/prepA) is primarily controlled by a trans-acting repressor protein known as RepA2 in NR1 or CopB in R1. asm.orgnih.govnih.govpsu.edu This repressor protein is encoded by the 5' region of the constitutively synthesized transcript initiated at the upstream promoter. asm.orgnih.gov The RepA2/CopB protein binds to operator sequences near the regulated promoter, thereby inhibiting transcription of the repA1 gene. asm.orgnih.gov While RNA-E (known as CopA in R1) is a crucial translational repressor of RepA1 synthesis, it is primarily an antisense RNA molecule transcribed from the opposite DNA strand asm.orgduke.edu and its direct role is in translational, not transcriptional, repression of repA1 mRNA.
Gene Dosage Dependent Expression Control
A significant aspect of repA1 transcriptional regulation is its dependence on plasmid copy number, also referred to as gene dosage. asm.orgnih.govnih.gov Since the gene encoding the RepA2/CopB transcriptional repressor is located on the plasmid itself and is transcribed constitutively, the intracellular concentration of this repressor protein is directly proportional to the plasmid copy number. asm.orgnih.govnih.gov At high plasmid copy numbers, the elevated concentration of RepA2/CopB leads to strong repression of the regulated downstream promoter. asm.orgnih.gov Studies on plasmid NR1 have shown that at wild-type copy number, transcription from the regulated promoter can be as high as 96% repressed. asm.orgnih.gov Conversely, when the plasmid copy number decreases, the concentration of RepA2/CopB falls, resulting in derepression of the regulated promoter and an increase in the rate of repA1 transcription. asm.orgnih.gov The constitutive upstream promoter ensures a basal level of repA1 mRNA is always present, even when the regulated promoter is strongly repressed. asm.orgnih.gov This gene dosage-dependent transcriptional control mechanism contributes to the maintenance of a stable plasmid copy number.
Table 1: Transcriptional Regulation of repA1 Gene in IncFII Plasmids
| Promoter Type | Transcription Level | Regulation By | Dependence on Gene Dosage |
| Upstream (RNA-CX/pcopB) | Constitutive (Low) | - | - |
| Downstream (RNA-A/prepA) | Regulated | RepA2/CopB Protein | Yes (Inversely related) |
Translational Control of this compound Synthesis
In addition to transcriptional regulation, the synthesis of the this compound is also controlled at the level of translation of its mRNA.
Role of Leader Peptides and Upstream Open Reading Frames (uORFs)
Translational control of RepA1 synthesis involves a leader peptide encoded by an upstream open reading frame (uORF) located within the 5' leader sequence of the repA1 mRNA. nih.govresearchgate.netresearchgate.netasm.organnualreviews.orgasm.orgresearchgate.net This uORF precedes and often overlaps with the start codon of the repA1 coding sequence. nih.govresearchgate.netannualreviews.org The leader peptide is typically a short polypeptide, for example, 24 amino acids in length in NR1 and R1. nih.govresearchgate.netresearchgate.netresearchgate.net Research indicates that translation of this leader peptide is not merely incidental but is functionally linked to the efficient translation of the downstream repA1 gene. nih.govresearchgate.net Mutations that introduce stop codons within the leader peptide sequence can severely reduce RepA1 expression. researchgate.net
Coupling of Leader Peptide Translation to RepA1 Expression
The translation of the repA1 gene is coupled to the translation of the upstream leader peptide. nih.govresearchgate.netannualreviews.orgasm.orgdntb.gov.ua This coupling is a critical regulatory step. One proposed mechanism involves the ribosome translating the leader peptide. As the ribosome moves through the uORF and terminates translation, it is thought to disrupt a stable secondary structure within the mRNA (such as a stem-loop or pseudoknot) that would otherwise sequester or block access to the ribosome binding site for the repA1 coding sequence. researchgate.netresearchgate.netannualreviews.org The completion of leader peptide translation is necessary for this structural rearrangement or ribosome movement to occur, thereby making the repA1 ribosome binding site accessible for translation initiation. researchgate.netresearchgate.net
The antisense RNA, RNA-E/CopA, exerts its translational repression by targeting the leader region of the repA1 mRNA. duke.edunih.govresearchgate.netresearchgate.netannualreviews.org Binding of RNA-E/CopA to its complementary sequence (CopT) in the leader region inhibits the translation of the leader peptide. nih.govresearchgate.netresearchgate.netannualreviews.org By preventing or reducing leader peptide translation, the antisense RNA indirectly prevents the necessary ribosomal progression or structural change required for efficient repA1 translation initiation. researchgate.netresearchgate.netannualreviews.org This provides a mechanism for the antisense RNA to effectively control the synthesis of the RepA1 initiation protein.
Table 2: Translational Regulation of this compound Synthesis
| Regulatory Element | Type of Molecule | Mechanism of Action | Effect on RepA1 Translation |
| Leader Peptide/uORF | Peptide/RNA | Translation required to resolve inhibitory mRNA structure near RepA1 RBS. | Positive (Enables) |
| RNA-E/CopA | Antisense RNA | Binds to leader mRNA, inhibits leader peptide translation. | Negative (Represses) |
Compound Names and PubChem CIDs
RNA-Mediated Translational Repression
The synthesis of the this compound can be regulated by RNA-mediated translational repression. In some plasmids, such as IncFII plasmid NR1, the expression of the essential replication initiation protein RepA1 is regulated by a trans-acting repressor RNA, RNA-E researchgate.net. A mutation inactivating the promoter for RNA-E transcription led to a significant decrease in the efficiency of RepA1 mRNA translation, even though the loss of RNA-E was expected to increase RepA1 expression researchgate.net. This indicates a complex regulatory mechanism where RNA-E modulates RepA1 translation researchgate.net.
Studies suggest that the expression of repA1 is coupled to the translation of a leader peptide encoded upstream of the repA1 gene researchgate.netdntb.gov.ua. The repression of RepA1 translation by RNA-E may occur through the inhibition of this leader peptide's translation researchgate.netdntb.gov.ua. The PE mutation mentioned above introduced a stop codon into this leader peptide reading frame, significantly reducing its expression and subsequently the expression of RepA1 researchgate.net. This regulatory system highlights how antisense RNA can influence the translation of key replication proteins by affecting upstream regulatory elements like leader peptides researchgate.net.
Comparative Analysis of RepA1 Homologs Across Plasmids
Comparative analysis of RepA1 homologs across different plasmids reveals insights into their evolutionary relationships, sequence conservation, and functional variations. RepA1 proteins are found in various incompatibility groups, including IncB, IncK, IncZ, IncFI, and IncFII plasmids, as well as in plasmids from bacterial endosymbionts like Buchnera aphidicola nih.govnih.govfrontiersin.orguv.esfrontiersin.org.
Sequence Homology and Divergence in Replication Regions
Analysis of replication regions across different plasmids shows varying degrees of sequence homology in the genes encoding replication proteins like RepA1. For instance, the replication regions of IncB, IncK, and IncZ plasmids have been compared. The RepA protein of IncK and IncB plasmids showed homology, while the RepA of IncZ resembled RepA1 of FII plasmids nih.govasm.org. Sequences upstream of the repA gene were found to be conserved in these I-complex plasmids nih.govasm.org.
The RepFIC replicon of IncFI plasmid P307 shares homologous regions (HRI, HRII, and HRIII) with the RepFIIA replicon of IncFII plasmids, although they also have nonhomologous regions nih.govuniprot.org. While the codons for RepA1 proteins are located in a nonhomologous region (NHRII), the DNA region containing the putative promoter, ribosomal binding site, and initiation codons for repA1 is located in a homologous region (HRII) nih.govuniprot.org. This region also codes for an incompatibility (inc) RNA nih.govuniprot.org. Differences in the inc RNA sequence can lead to compatibility between different replicon types, such as RepFIIA and RepFIC nih.govuniprot.org. Comparative analysis of IncFIIA plasmids has revealed that repA1 is often a conserved gene, forming part of the core genome despite extensive diversity in other regions frontiersin.org.
Phylogenetic Relationships Among RepA1 Proteins
Phylogenetic analysis of plasmid replication proteins, including RepA1, can reveal evolutionary histories. Studies on Buchnera aphidicola plasmids carrying the repA1 replicon have shown unexpected incongruencies between the phylogenies of plasmid-encoded loci and chromosomally encoded genes, suggesting horizontal plasmid transfer events uv.esnih.gov.
Phylogenetic trees of RepA amino acid sequences from various plasmids, such as those from Listeria monocytogenes, group these proteins into distinct clades researchgate.net. However, high variability in repA genes can sometimes obscure phylogenetic relationships nih.gov. Gene conversion events between paralogous repA1 and repA2 genes on the same plasmid can also complicate phylogenetic analysis by creating stretches of high sequence identity nih.gov. Despite this, structural similarities, particularly in the C-terminal region, can support the evolutionary relationship between RepA1 and its paralogs like RepA2 nih.gov.
Structural Similarities and Functional Variations
While sequence homology can indicate relatedness, structural similarities can reveal conserved functions even when sequences have diverged rcsb.orgnih.gov. The crystal structure of RepA1 from the RepFIC replicon has been studied, showing it exists as a dimer researchgate.netnyu.edu. This dimeric form suggests a potential for interacting with DNA duplexes researchgate.net.
RepA1 proteins, despite their classification within the same family (e.g., IncFII RepA family), can exhibit functional variations. While primarily known as replication initiators, RepA1 has also been shown to have an inhibitory role in plasmid replication under certain conditions researchgate.netnih.govnih.gov. This dual role in both initiation and inhibition highlights a complex regulatory mechanism governed by RepA1 researchgate.netnih.govnih.gov. The specific DNA targets and interactions mediating these opposing functions are areas of ongoing research researchgate.netnih.govnih.gov.
Interaction of RepA1 with Replicon Targets
The function of RepA1 as a replication initiator and regulator is dependent on its interaction with specific DNA sequences within the plasmid replicon, often referred to as replicon targets or iterons researchgate.netnih.govnih.govoup.com. These interactions are crucial for initiating DNA replication and controlling plasmid copy number researchgate.netuniprot.orgnih.govnih.govoup.com.
In Vivo Footprinting Studies of DNA Binding
In vivo footprinting studies, such as methylation protection footprinting, have been employed to investigate the interaction of RepA1 with its DNA targets within the replicon researchgate.netnyu.edunih.govnih.govasm.org. These techniques can identify the specific nucleotides or regions of DNA that are protected by protein binding in living cells, providing evidence of direct interaction researchgate.netnih.govnih.gov.
Induction of Topological Changes in Plasmid DNA
Research indicates that the this compound can induce topological changes in plasmid DNA. nih.govnih.govnyu.edu Studies utilizing in vivo methylation protection footprinting on the origin region of plasmids like RepFIC have provided evidence for this. nih.govnyu.eduresearchgate.net In the presence of RepA1, a protected area of approximately 200 bp within the origin region was observed, displaying a distinct periodicity of protected and hypersensitive sites. nih.govnyu.eduresearchgate.net This pattern is reminiscent of topoisomerase footprints and suggests that RepA1 may cause the DNA to wrap around a protein core or that protein molecules line up along the protected region. researchgate.net These topological alterations are thought to be significant in the context of plasmid replication control. nih.govnih.govnyu.edu
Interplay of RepA1 with Plasmid Incompatibility Systems
The this compound is intimately involved in plasmid incompatibility systems, a phenomenon where two different plasmids cannot be stably maintained within the same bacterial cell. researchgate.netaddgene.org This often occurs when plasmids share the same replication control mechanisms. addgene.org In the case of IncFII plasmids, the incompatibility is mediated, at least in part, by the inhibitory effects of the initiator protein, RepA1. researchgate.net
Molecular Basis of Incompatibility (Inc) Phenotypes
The molecular basis of incompatibility phenotypes related to RepA1 involves the interaction of RepA1 with specific regions on incompatible plasmids. researchgate.netnih.gov In IncFII plasmids like NR1, the incompatibility and copy number control region is transcribed in both directions. asm.orgduke.edu Rightward transcripts serve as mRNA for the this compound, while a small leftward transcript (CopA RNA) is synthesized from the opposite strand and is complementary to a portion of the RepA1 mRNA. asm.orgduke.edu This antisense RNA (CopA) acts as an incompatibility inhibitor by binding to the RepA1 mRNA, thereby inhibiting the translation of RepA1. asm.orgduke.edu An excess of this leftward RNA in trans inhibits RepA1 expression, leading to a lower copy number of the coresident IncFII plasmid and causing incompatibility. asm.org
Mutations affecting the concentration or activity of RepA1 or elements that influence its expression (such as the promoter of the countertranscript or attenuator sequences) can result in Inc⁻ mutants, which no longer exhibit the incompatibility phenotype. researchgate.net Incompatibility mediated by the initiator protein, rather than solely by high levels of countertranscript, appears to be a significant factor in naturally observed incompatibility. researchgate.net
Distinction Between Cis-Acting and Trans-Acting Functions of RepA1
In molecular biology, cis-acting elements are DNA sequences that regulate genes located on the same DNA molecule, while trans-acting factors are diffusible molecules, typically proteins or RNA, that can regulate genes on different DNA molecules. novoprolabs.comwikipedia.orgvaia.com
RepA1, while often described in the context of cis-acting replication initiation due to its binding to the origin on the same plasmid molecule, can also exhibit trans-acting effects. nih.govnih.govnih.gov Studies have shown that RepA1 provided in trans can stimulate the replication of plasmids containing the RepFIC origin region. nih.govnih.govnih.gov Furthermore, when the cis origin region is deleted from a plasmid expressing RepA1, the protein can partially complement a temperature-sensitive RepA1 mutant in trans, increase the copy number of plasmids with the same replicon in trans, and help overcome plasmid incompatibility. nih.gov This indicates that while the most significant interactions for initiation occur in cis, RepA1 can also exert regulatory effects on other molecules in trans. nih.gov
Evolutionary Dynamics of RepA1-Replicons
The evolutionary dynamics of RepA1-replicons involve processes such as gene duplication and horizontal plasmid transfer, contributing to the diversity and spread of plasmids carrying this replication system. nih.govnih.gov
Gene Duplication Events and Paralogous Genes
Gene duplication events have played a role in the evolution of RepA1-replicons. nih.gov In some plasmids containing a RepA1-replicon, an additional, shorter variant of the replication initiation gene, repA2, is present. nih.gov repA2 is thought to have originated from a duplication of repA1, making repA1 and repA2 paralogous genes. nih.govlibretexts.org Paralogous genes are homologous genes that have diverged after a gene duplication event within a genome. libretexts.org While paralogs can evolve to have different functions, they often retain similar roles. libretexts.orgmdpi.com The presence of both repA1 and repA2 on the same plasmid suggests a functional relationship or specialization that arose after the duplication event. nih.gov Structural similarities, particularly in the C-terminal region, between RepA1 and RepA2 proteins further support their shared ancestry despite variations in length and sequence. nih.gov
Evidence for Horizontal Plasmid Transfer
Evidence suggests that RepA1-replicons can be subject to horizontal plasmid transfer (HPT). nih.govnih.gov Horizontal gene transfer is a significant process in bacterial evolution, allowing for the acquisition of new genetic material, including plasmids. nih.govnih.gov Studies on Buchnera aphidicola, an obligate bacterial symbiont of aphids, have provided insights into the HPT of RepA1-replicons. nih.govnih.gov Analysis of plasmids in Buchnera species revealed that RepA1-replicons are present on plasmids, some of which also carry genes translocated from the chromosome, such as those involved in essential amino acid biosynthesis. nih.gov
Phylogenetic analyses of RepA1-replicons and other chromosomal loci in Buchnera have shown incongruent phylogenies, strongly suggesting instances of horizontal plasmid transfer between different Buchnera lineages. nih.govnih.gov This indicates that despite the often tightly integrated nature of symbionts like Buchnera, they can still engage in genetic exchange through plasmid acquisition. nih.gov The RepA1-replicon, being an essential component for plasmid replication, is a likely element to be transferred and maintained in a new host after a horizontal transfer event. Such transfers may be mediated by secondary endosymbionts that occasionally undergo horizontal transmission in aphids. nih.govnih.gov
Adaptive Evolution in Bacterial Symbionts
The this compound and the replicons it governs play a significant role in the adaptive evolution of bacterial symbionts, particularly in the context of plasmid-mediated gene amplification and horizontal gene transfer. Bacterial symbionts, such as Buchnera aphidicola in aphids, often experience genome reduction and rely on their hosts for essential nutrients. scielo.orgnih.gov Adaptation to this symbiotic lifestyle can involve the acquisition and amplification of genes necessary for synthesizing these nutrients, frequently facilitated by plasmids. nih.govnih.gov
In Buchnera aphidicola, the repA1-replicon has been identified on plasmids carrying genes crucial for the biosynthesis of essential amino acids like leucine (B10760876) (leuABCD) and tryptophan (trpEG). nih.govnih.gov The presence of these genes on plasmids, whose replication is initiated by RepA1, allows for their amplification, providing the symbiont with the metabolic capacity to supplement the aphid's nutrient-deficient diet. nih.govnih.gov
Research on the repA1 family of plasmids in Buchnera has revealed instances of horizontal plasmid transfer, suggesting that these replicons can move between different bacterial lineages. nih.govnih.govuv.es This horizontal gene transfer, potentially mediated by secondary endosymbionts, can introduce new genetic material, including genes for essential metabolic pathways, into the symbiont's genome. nih.govnih.govuv.es The repA1-replicon, being essential for plasmid replication, is a likely element to be transferred and persist in new hosts. uv.es
Phylogenetic analyses of repA genes and other plasmid-encoded or chromosomally encoded loci in Buchnera have shown incongruencies, supporting the hypothesis of horizontal plasmid transfer as a driver of genetic diversity and adaptation in these symbionts. nih.govnih.govuv.es The mobility of RepA1-dependent plasmids, carrying adaptive genes, allows symbionts to acquire beneficial traits, contributing to their ability to thrive within their hosts and potentially influencing the evolution of the symbiotic relationship itself. scielo.orgnih.govnih.gov
Q & A
Q. What is the primary biochemical function of REPA1 in plasmid replication?
REPA1 acts as a replication initiator protein by binding to specific DNA sequences within plasmid origins. Genetic and in vivo studies demonstrate its dual role: promoting replication initiation at low concentrations and inhibiting replication at elevated concentrations through oligomerization or competitive binding to origin sites . Key methodologies for studying this include:
Q. How is REPA1 purified and characterized in vitro?
REPA1 is overexpressed in E. coli using the λ Pl promoter system, followed by affinity chromatography (e.g., His-tag purification). Its biochemical properties include:
- Molecular weight : ~40 kDa (experimentally confirmed via SDS-PAGE) .
- DNA-binding specificity : Confirmed through footprinting assays targeting the left half of the plasmid origin region .
- Cis-acting dominance : Demonstrated by reduced protein yield when origin sequences are present in cloning vectors, suggesting autoregulation .
Advanced Research Questions
Q. How can conflicting reports about REPA1’s dual roles (initiator vs. inhibitor) be resolved experimentally?
Contradictions arise from concentration-dependent effects and plasmid copy number dynamics. To address this:
- Use quantitative Western blotting to correlate REPA1 levels with replication activity .
- Perform single-molecule imaging to visualize REPA1-DNA interactions in real time.
- Employ mutational analysis (e.g., temperature-sensitive mutants) to decouple initiation and inhibition functions .
- Reference structural data (e.g., REPA1 dimer crystal structure at 2 Å resolution) to identify functional domains .
Q. What experimental designs are optimal for studying REPA1’s role in replication initiation?
A robust approach combines genetic, biochemical, and structural methods:
- Primer extension assays to map replication start sites near the REPA1 stop codon .
- DNase I footprinting to identify REPA1-binding motifs within the origin .
- Electron microscopy to observe REPA1-induced DNA bending near the origin .
- Transcriptional inhibition experiments (e.g., rifampicin treatment) to test REPA1’s dependency on RNA primers .
Q. How do REPA1’s cis-acting properties influence plasmid copy number control?
REPA1 primarily acts in cis due to rapid degradation or autoregulation when bound to origin DNA. Methodological insights include:
- Deletion analysis of origin regions to identify REPA1-binding anchor boxes .
- Co-transfection assays with wild-type and mutant plasmids to quantify cis vs. trans activity .
- Pulse-chase experiments with radiolabeled REPA1 to measure protein stability in the presence/absence of origin DNA .
Q. What strategies are effective for resolving REPA1-mediated plasmid incompatibility?
Incompatibility arises from REPA1’s dual roles and competition for origin binding. Solutions involve:
- Site-directed mutagenesis to engineer REPA1 variants with reduced inhibitory activity .
- Heterologous promoter systems to modulate REPA1 expression levels independently of plasmid copy number .
- Structural studies to design small-molecule inhibitors that block REPA1 oligomerization .
Methodological Considerations
Q. How can researchers distinguish between REPA1 degradation and synthesis inhibition in vivo?
- Use proteasome inhibitors (e.g., MG132) to assess degradation rates.
- Perform RT-qPCR to measure repA1 mRNA levels under varying origin DNA conditions .
- Compare REPA1 yields from clones with/without origin DNA using quantitative ELISA .
Q. What techniques validate REPA1’s interaction with replication origin DNA?
- Chromatin immunoprecipitation (ChIP) to confirm in vivo binding .
- Surface plasmon resonance (SPR) to quantify binding affinity and kinetics .
- Atomic force microscopy (AFM) to visualize REPA1-induced DNA bending .
Data Interpretation and Contradictions
Q. Why do some studies report REPA1 as essential for replication, while others highlight its inhibitory role?
These discrepancies reflect context-dependent effects:
- Concentration thresholds : Low REPA1 levels promote initiation; excess protein saturates origin sites, blocking replication .
- Plasmid copy number feedback : High copy numbers elevate REPA1, triggering inhibition .
- Solution : Use titration experiments with inducible promoters to establish dose-response curves .
Structural and Evolutionary Insights
Q. How does REPA1’s structure inform its functional mechanisms?
The REPA1 dimer adopts a C-shaped conformation, creating a central cavity for DNA binding. Structural predictions (e.g., from crystallography) guide hypotheses about:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
